![molecular formula C26H22O3 B040787 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione CAS No. 122916-79-4](/img/structure/B40787.png)
2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione, also known as Flavopiridol, is a synthetic compound that belongs to the flavone family. It was initially developed as an anticancer drug due to its ability to inhibit cyclin-dependent kinases (CDKs). However, recent studies have shown that Flavopiridol has a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial effects.
Mechanism of Action
2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione inhibits CDKs by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of the substrate. This leads to cell cycle arrest and apoptosis in cancer cells. 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has also been shown to inhibit the activity of other kinases such as glycogen synthase kinase 3 (GSK-3) and polo-like kinase 1 (PLK1), which are involved in various cellular processes.
Biochemical and Physiological Effects:
2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has been found to have a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, antiviral, and antibacterial effects, 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This makes it a potential treatment for diseases such as macular degeneration and cancer, which are characterized by abnormal blood vessel growth.
Advantages and Limitations for Lab Experiments
2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a potent inhibitor of CDKs, making it a valuable tool for studying the role of these enzymes in cell cycle regulation and cancer. 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione is also a broad-spectrum kinase inhibitor, making it useful for studying the activity of various kinases in different cellular processes.
However, 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione also has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione is also a non-specific kinase inhibitor, meaning it can inhibit the activity of kinases that are not involved in the process being studied. This can lead to off-target effects and make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione. One area of research is the development of more specific CDK inhibitors that can target specific CDK isoforms. This could lead to more effective cancer therapies with fewer side effects.
Another area of research is the development of 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione analogs with improved pharmacokinetic properties. 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has a short half-life and is rapidly metabolized, limiting its effectiveness as a therapeutic agent. Analog development could lead to compounds with longer half-lives and improved bioavailability.
Finally, 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has potential applications in the treatment of viral infections and inflammatory diseases. Further research is needed to determine the efficacy and safety of 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione in these contexts.
Conclusion:
2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione is a complex compound with a wide range of biological activities. Its ability to inhibit CDKs makes it a promising candidate for cancer therapy, while its anti-inflammatory, antiviral, and antibacterial effects make it a potential treatment for other diseases. 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research is needed to fully explore the potential of 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione in various contexts.
Synthesis Methods
2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione is a complex compound that requires a multi-step synthesis process. The first step involves the condensation of 4-isopropylbenzaldehyde with phenylacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with 2-acetylcyclohexanone in the presence of sodium ethoxide to produce the intermediate compound. The final step involves the cyclization of the intermediate compound using potassium carbonate in dimethyl sulfoxide to produce 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione.
Scientific Research Applications
2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has been extensively studied for its anticancer properties. It has been shown to inhibit CDKs, which are enzymes that regulate cell division and proliferation. CDKs are often overexpressed in cancer cells, leading to uncontrolled cell growth and tumor formation. 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to its anticancer properties, 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has also been studied for its anti-inflammatory, antiviral, and antibacterial effects. It has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus, making it a potential treatment for viral infections. 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
122916-79-4 |
|---|---|
Product Name |
2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione |
Molecular Formula |
C26H22O3 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[2-phenyl-2-(4-propan-2-ylphenyl)acetyl]indene-1,3-dione |
InChI |
InChI=1S/C26H22O3/c1-16(2)17-12-14-19(15-13-17)22(18-8-4-3-5-9-18)26(29)23-24(27)20-10-6-7-11-21(20)25(23)28/h3-16,22-23H,1-2H3 |
InChI Key |
LTOWHDDMSDCWDE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
synonyms |
2-[(4-(1-Methylethyl)phenyl)-phenyl-acetyl]-1H-indan-1,3-dion |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




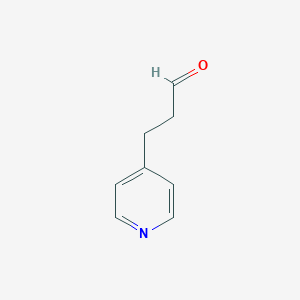
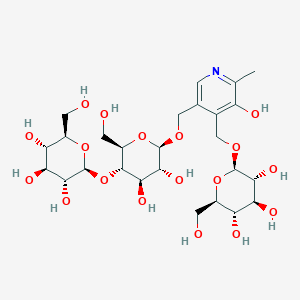
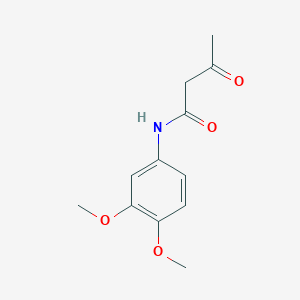
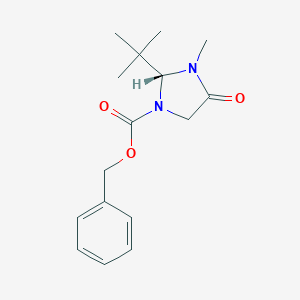
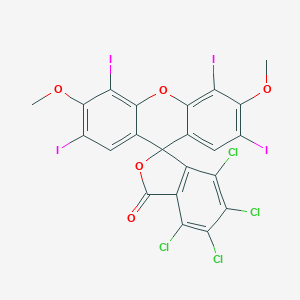
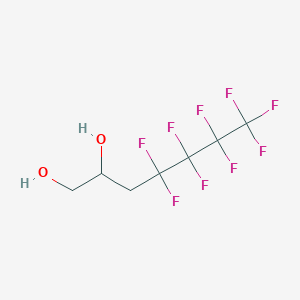
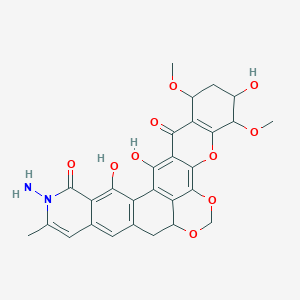
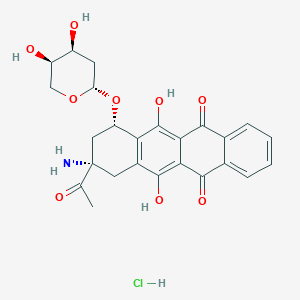
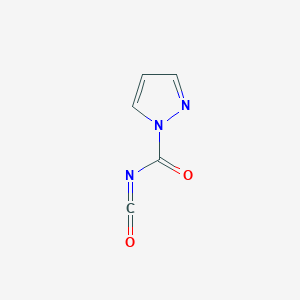

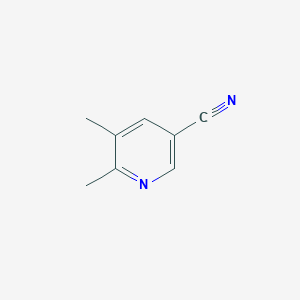
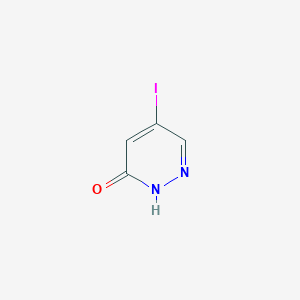
![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)